molecular formula C24H19ClN4O7 B11547230 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No. B11547230
M. Wt: 510.9 g/mol
InChI Key: BCKAABNBJRVKEU-UVHMKAGCSA-N
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Description

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound that features a variety of functional groups, including a nitro group, a methoxy group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate can be achieved through a multi-step process involving several key reactions. One common approach involves the following steps:

    Formation of the imino group: This can be achieved by reacting 4-chlorophenylamine with formic acid to form 4-chlorophenylformamide.

    Acetylation: The formamide is then acetylated using acetic anhydride to form 2-[(4-chlorophenyl)formamido]acetamide.

    Condensation: The acetylated product is then condensed with 2-methoxybenzaldehyde to form the imino derivative.

    Esterification: Finally, the imino derivative is esterified with 4-nitrobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Reduction of the nitro group yields the corresponding amine.

    Reduction: Reduction of the imino group yields the corresponding amine.

    Substitution: Substitution of the methoxy group yields various derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the imino and methoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic Acid: Shares the nitrobenzoate moiety but lacks the complex imino and methoxy groups.

    4-Chlorophenylformamide: Contains the 4-chlorophenyl and formamide groups but lacks the nitrobenzoate and methoxy groups.

    2-Methoxybenzaldehyde: Contains the methoxybenzene moiety but lacks the nitrobenzoate and imino groups.

Uniqueness

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

properties

Molecular Formula

C24H19ClN4O7

Molecular Weight

510.9 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H19ClN4O7/c1-35-21-12-15(2-11-20(21)36-24(32)17-5-9-19(10-6-17)29(33)34)13-27-28-22(30)14-26-23(31)16-3-7-18(25)8-4-16/h2-13H,14H2,1H3,(H,26,31)(H,28,30)/b27-13+

InChI Key

BCKAABNBJRVKEU-UVHMKAGCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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